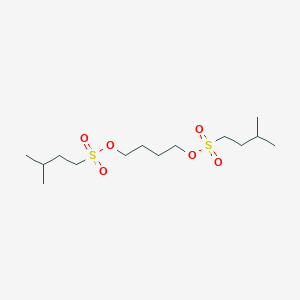![molecular formula C11H12N6 B14173023 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 300700-82-7](/img/structure/B14173023.png)
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.
Preparation Methods
The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable triazolopyridazine precursor. One common method includes the use of hydrazine derivatives and formic acid under controlled conditions to form the desired triazolopyridazine ring . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity through the use of advanced purification techniques and reaction monitoring .
Chemical Reactions Analysis
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the pyrazolyl group under basic conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antitumoral activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death . The compound’s antibacterial activity is due to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: This compound also features a pyrazolyl group but has a different core structure, leading to distinct chemical properties and applications.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This derivative has shown significant biological activity, particularly in stimulating plant growth.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
300700-82-7 |
|---|---|
Molecular Formula |
C11H12N6 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H12N6/c1-7-6-8(2)16(14-7)11-5-4-10-13-12-9(3)17(10)15-11/h4-6H,1-3H3 |
InChI Key |
WBEHZOSPCLOZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3C=C2)C)C |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)








![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


